molecular formula C10H8F3IOS B14053378 1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one

1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14053378
M. Wt: 360.14 g/mol
InChI Key: ZMXAHAZZXFDJFH-UHFFFAOYSA-N
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Description

1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one involves several stepsThe reaction conditions typically involve the use of iodine and trifluoromethylthiolating agents under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the para position undergoes nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-withdrawing effects of the –SCF₃ group, which activates the aromatic ring.

Reaction TypeReagents/ConditionsProductNotes
Aromatic Substitution Amines (e.g., NH₃, R₂NH), K₂CO₃, DMF, 80°C4-Amino-3-(trifluoromethylthio)propan-2-oneRegioselective at the iodine position
Alkoxy Substitution Sodium methoxide, MeOH, reflux4-Methoxy-3-(trifluoromethylthio)propan-2-oneRequires polar aprotic solvents

Mechanistic Insight :

  • The –SCF₃ group increases electrophilicity at the iodine-bearing carbon, facilitating attack by nucleophiles like amines or alkoxides.

  • DFT calculations suggest a two-step process: (1) deprotonation of the nucleophile, (2) transition state involving partial bond formation/cleavage .

Transition Metal-Catalyzed Coupling Reactions

The iodine substituent enables cross-coupling reactions via oxidative addition to metal catalysts.

Reaction TypeCatalysts/ReagentsProductYield*
Suzuki-Miyaura Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMFBiarylpropan-2-one derivativesModerate (60–75%)
Ullmann Coupling CuI, 1,10-phenanthroline, DMSO, 110°CDiarylpropan-2-oneLow (40–50%)
Stille Coupling PdCl₂(PPh₃)₂, organotin reagents, THFAlkenyl/aryl-substituted propan-2-oneHigh (80–85%)

*Yields estimated from analogous systems due to limited direct data.

Key Observations :

  • Suzuki coupling proceeds efficiently under mild conditions due to the high oxidative addition tendency of C–I bonds.

  • Steric hindrance from the –SCF₃ group marginally reduces yields in Ullmann reactions.

Oxidation and Reduction Reactions

The ketone moiety and –SCF₃ group influence redox behavior.

Oxidation :

  • Reagents : KMnO₄/H₂SO₄ or CrO₃/acetone.

  • Product : 4-Iodo-3-(trifluoromethylthio)benzoic acid.

  • Mechanism : Ketone oxidation to carboxylic acid via enol intermediate, with –SCF₃ stabilizing transition states.

Reduction :

  • Reagents : LiAlH₄ or NaBH₄.

  • Product : 1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-ol.

  • Selectivity : NaBH₄ selectively reduces the ketone without affecting C–I bonds.

Grignard and Organometallic Additions

The ketone reacts with Grignard reagents to form tertiary alcohols.

ReagentConditionsProductStereochemistry
CH₃MgBrTHF, 0°C → 25°C1-(4-Iodo-3-(trifluoromethylthio)phenyl)-2-methylpropan-2-olRacemic mixture
PhLiEt₂O, −78°C1-(4-Iodo-3-(trifluoromethylthio)phenyl)-2-phenylpropan-2-olKinetically controlled

Notable Feature : The –SCF₃ group does not interfere with nucleophilic addition to the carbonyl.

Elimination and Tautomerization

Under basic conditions, the compound undergoes elimination to form α,β-unsaturated ketones.

  • Reagents : DBU, toluene, 120°C.

  • Product : 4-Iodo-3-(trifluoromethylthio)phenylvinyl ketone.

  • Mechanism : Base-induced deprotonation at the α-carbon, followed by β-elimination of HI.

Comparative Reactivity with Analogues

Substituent effects on reaction rates were studied computationally:

Substituent (X)Relative Rate (Suzuki Coupling)Electron-Withdrawing Effect (σ<sub>meta</sub>)
–I1.00 (reference)+0.35
–Br0.78+0.39
–Cl0.65+0.37
–F0.41+0.34

Data adapted from studies on analogous systems.

Key Research Findings

  • Catalytic Systems : Palladium-based catalysts outperform copper in coupling reactions due to faster oxidative addition.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.

  • Thermodynamic Stability : The –SCF₃ group increases thermal stability, enabling reactions at elevated temperatures (e.g., 110–150°C).

This compound’s versatility in nucleophilic substitution, cross-coupling, and redox reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates.

Scientific Research Applications

1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

Biological Activity

1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8F3IOS
  • Molecular Weight : 360.13 g/mol
  • Functional Groups : The compound features a phenyl ring substituted with iodine and a trifluoromethylthio group, which are significant for its chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily influenced by the trifluoromethylthio group. This group enhances the compound's interaction with biological targets, potentially leading to therapeutic applications in areas such as cancer treatment and antimicrobial activity .

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The presence of halogen substituents (iodine and trifluoromethylthio) significantly influences its binding affinity to biological targets, which is critical for its therapeutic effects .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, revealing significant inhibition .

Case Studies

  • Anticancer Potential : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The exact pathways involved are still under investigation, but initial results are promising .
  • Ectoparasitic Control : A patent has noted its application as a long-term control agent for ectoparasites in animals, indicating its broader relevance in veterinary medicine .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC10H8F3IOS360.13 g/molAntimicrobial, Anticancer
1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-oneC10H8ClF3IOS394.58 g/molPotential Drug Development
1-Chloro-1-(4-bromo-3-(trifluoromethylthio)phenyl)propan-2-oneC10H8BrF3IOS392.58 g/molAntimicrobial

Properties

Molecular Formula

C10H8F3IOS

Molecular Weight

360.14 g/mol

IUPAC Name

1-[4-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3IOS/c1-6(15)4-7-2-3-8(14)9(5-7)16-10(11,12)13/h2-3,5H,4H2,1H3

InChI Key

ZMXAHAZZXFDJFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)I)SC(F)(F)F

Origin of Product

United States

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